molecular formula C19H16N2O5S B5022813 5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate

5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzoate

Cat. No. B5022813
M. Wt: 384.4 g/mol
InChI Key: YBDMFQNKWNOGDO-YBEGLDIGSA-N
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Description

The compound is a derivative of thiazolidinone, a class of compounds that contain a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazolidinones are known for their diverse biological activities and are used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a thiazolidinone ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . It also appears to have methoxyphenyl and benzoate groups attached to it. The exact structure would depend on the positions of these groups on the thiazolidinone ring.


Chemical Reactions Analysis

Thiazolidinones can undergo a variety of chemical reactions, depending on the substituents present on the ring. They can participate in reactions such as oxidation, reduction, and various types of substitution reactions .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. Thiazolidinones, in general, are considered to have low toxicity, but this can vary depending on the specific compound .

Future Directions

Thiazolidinones are a focus of ongoing research due to their diverse biological activities. Future research could involve synthesizing new derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

properties

IUPAC Name

[5-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-24-13-6-4-12(5-7-13)18(23)26-15-9-11(3-8-14(15)25-2)10-16-17(22)21-19(20)27-16/h3-10H,1-2H3,(H2,20,21,22)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDMFQNKWNOGDO-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)C=C3C(=O)N=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=CC(=C2)/C=C\3/C(=O)N=C(S3)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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